molecular formula C12H15NO · HCl B1164680 7-MAPB (hydrochloride)

7-MAPB (hydrochloride)

Cat. No. B1164680
M. Wt: 225.7
InChI Key: GFZXWARRDIINIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-APB is a derivative of the designer drug 6-APB, also known as benzo fury, and is a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes. It is an analog of MDA where the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. 7-MAPB is an analog of 7-APB that has a methyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Metabolic Studies and Toxicological Analysis

  • Metabolism and Toxicology: Research has focused on understanding the metabolism and toxicological profile of 7-MAPB (hydrochloride) and its analogues. A study conducted by Welter et al. (2015) explored the metabolism of benzofuran analogues of amphetamine and methamphetamine, specifically 5-APB and 5-MAPB, using GC-MS and LC-(HR)-MS^n techniques in rat urine and human liver preparations. This research is significant for clinical and forensic toxicology, providing insights into the metabolic pathways and potential toxicological effects of these substances (Welter, Kavanagh, Meyer, & Maurer, 2015).

Quantum Dots and Photovoltaic Applications

  • Photostability of Quantum Dots: Huang et al. (2016) developed a method to enhance the stability of CH3NH3PbBr3 quantum dots by embedding them in silica spheres. This technique addresses the issue of poor stability in these quantum dots, which is crucial for their application in photovoltaic devices (Huang, Li, Kong, Zhu, Shan, & Li, 2016).
  • Hybrid Perovskite for Photocatalytic Hydrogen Evolution: Zhao et al. (2019) reported on a stable hybrid perovskite MAPb(I1−xBrx)3 obtained by one-pot crystallization, demonstrating its utility as a photocatalyst for hydrogen evolution in aqueous solutions. This study highlights the potential application of these materials in solar energy conversion (Zhao, Wu, Zheng, Li, Li, Ye, Lu, Tao, & Chen, 2019).

Environmental and Analytical Chemistry

  • PCB-77 Biodegradation: A study by Sandhu et al. (2022) explored the biodegradation potential of bacterial isolates for PCB-77, a persistent organic pollutant. This research contributes to understanding how bacterial strains like Pseudomonas aeruginosa MAPB-2 can be utilized for environmental remediation of PCB-contaminated soils (Sandhu, Paul, Proćków, de la Lastra, & Jha, 2022).

Energy and Material Science

  • Inorganic-Organic Hybrid Nanostructured Solar Cells: Noh et al. (2013) investigated chemically tuned inorganic-organic hybrid materials, including MAPb(I1-xBrx)3 perovskites, for use in nanostructured solar cells. This research is pivotal for the development of high-efficiency, colorful solar cells (Noh, Im, Heo, Mandal, & Seok, 2013).

properties

Product Name

7-MAPB (hydrochloride)

Molecular Formula

C12H15NO · HCl

Molecular Weight

225.7

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)8-11-5-3-4-10-6-7-14-12(10)11;/h3-7,9,13H,8H2,1-2H3;1H

InChI Key

GFZXWARRDIINIA-UHFFFAOYSA-N

SMILES

CC(NC)CC1=C(OC=C2)C2=CC=C1.Cl

synonyms

7-(2-Methylaminopropyl)Benzofuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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